![molecular formula C26H26ClN5O2 B1589755 4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol CAS No. 867334-05-2](/img/structure/B1589755.png)
4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol
Overview
Description
4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol is a useful research compound. Its molecular formula is C26H26ClN5O2 and its molecular weight is 476 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential
This compound is a derivative of 1,3-diazole, which is known for its broad range of chemical and biological properties . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Treatment of Age-Related Macular Degeneration (AMD)
The compound has been developed as a prodrug for the treatment of AMD . AMD is one of the leading causes of vision loss in the industrialized world . This compound is a dual inhibitor of both VEGFr2 and the Src family (Src and YES) kinases . It is delivered topically as an eye drop and is readily converted to the active compound in the eye . This compound exhibited excellent ocular pharmacokinetics and poor systemic circulation and showed good efficacy in the laser-induced choroidal neovascularization model .
Antimicrobial Applications
The compound may have potential antimicrobial applications . This is based on the fact that similar complexes have been shown to play an important role as antimicrobial agents .
Antioxidative Applications
Similar to its potential antimicrobial applications, this compound may also have antioxidative applications . This is based on the fact that similar complexes have been shown to play an important role as antioxidative agents .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds
Mode of Action
The mode of action would depend on the specific targets of the compound. The pyrrolidine ring in the compound could contribute to its stereochemistry and increase its three-dimensional coverage, potentially affecting its binding to target proteins .
Pharmacokinetics
The compound contains a pyrrolidine ring, which is known to modify physicochemical parameters and improve ADME/Tox results for drug candidates . .
properties
IUPAC Name |
4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSSMEORRLJZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol | |
CAS RN |
867334-05-2 | |
Record name | TG 100572 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867334052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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